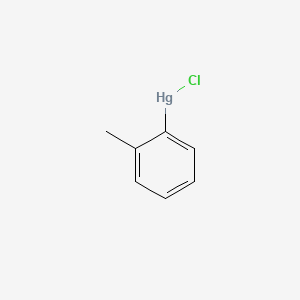
Chloro(2-methylphenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(2-methylphenyl)mercury, also known as mercury, chloro(2-methylphenyl)-, is an organomercury compound with the molecular formula C7H7ClHg. This compound is characterized by the presence of a mercury atom bonded to a chloro(2-methylphenyl) group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chloro(2-methylphenyl)mercury typically involves the reaction of 2-methylphenylmercury(II) chloride with a suitable chlorinating agent. One common method is the reaction of 2-methylphenylmercury(II) acetate with hydrochloric acid, resulting in the formation of this compound and acetic acid as a byproduct .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Chloro(2-methylphenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to elemental mercury and other reduced species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Mercury(II) oxide and organic byproducts.
Reduction: Elemental mercury and organic byproducts.
Substitution: Various substituted organomercury compounds.
Aplicaciones Científicas De Investigación
Chloro(2-methylphenyl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of chloro(2-methylphenyl)mercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It may also interfere with enzymatic activities and cellular signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Chloro(phenyl)mercury: Similar structure but lacks the methyl group.
Chloro(4-methylphenyl)mercury: Similar structure but with the methyl group in a different position.
Chloro(2,4-dimethylphenyl)mercury: Contains two methyl groups on the phenyl ring.
Uniqueness: Chloro(2-methylphenyl)mercury is unique due to the specific positioning of the methyl group, which can influence its reactivity and interaction with other molecules. This structural feature may result in distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
2777-37-9 |
|---|---|
Fórmula molecular |
C7H7ClHg |
Peso molecular |
327.17 g/mol |
Nombre IUPAC |
chloro-(2-methylphenyl)mercury |
InChI |
InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1 |
Clave InChI |
AFCVKFFKAKDREZ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


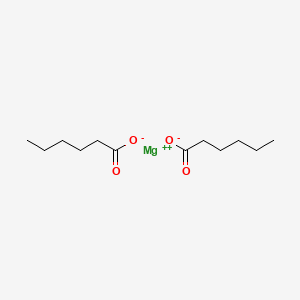
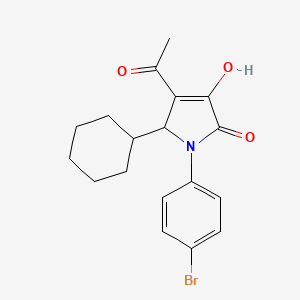

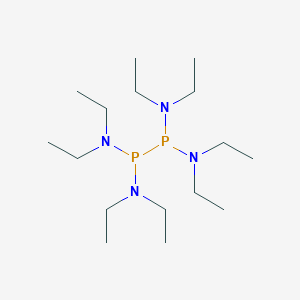
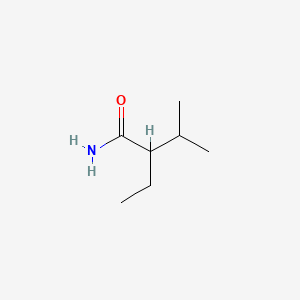
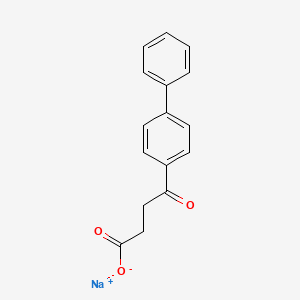
![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)

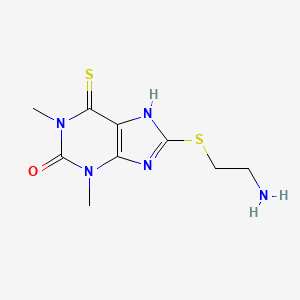
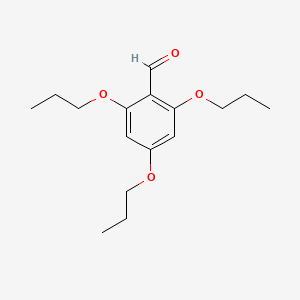

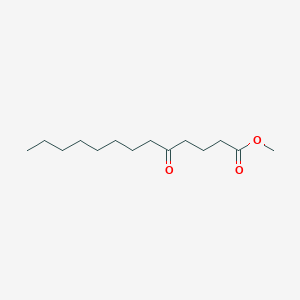
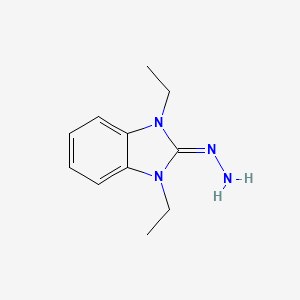
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
